![molecular formula C12H19N2O8P B10777670 2'-O-Methyl-3'-Methyl-3'-Deoxy-Arabinofuranosyl-Thymine-5'-Phosphate](/img/structure/B10777670.png)
2'-O-Methyl-3'-Methyl-3'-Deoxy-Arabinofuranosyl-Thymine-5'-Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-Methyl-3’-Methyl-3’-Deoxy-Arabinofuranosyl-Thymine-5’-Phosphate is a synthetic nucleoside analog belonging to the class of pyrimidine 3’-deoxyribonucleoside monophosphates . It is characterized by the presence of a methyl group at the 2’ and 3’ positions of the arabinofuranosyl moiety and a phosphate group at the 5’ position
Vorbereitungsmethoden
The synthesis of 2’-O-Methyl-3’-Methyl-3’-Deoxy-Arabinofuranosyl-Thymine-5’-Phosphate typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the arabinofuranosyl moiety, which is then methylated at the 2’ and 3’ positions.
Thymine Coupling: The thymine base is coupled to the modified arabinofuranosyl moiety.
Phosphorylation: The final step involves the phosphorylation of the 5’ hydroxyl group to yield the desired phosphate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput techniques.
Analyse Chemischer Reaktionen
2’-O-Methyl-3’-Methyl-3’-Deoxy-Arabinofuranosyl-Thymine-5’-Phosphate can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different phosphate esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2’-O-Methyl-3’-Methyl-3’-Deoxy-Arabinofuranosyl-Thymine-5’-Phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: The compound is employed in studies of nucleic acid structure and function, particularly in the context of RNA and DNA interactions.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interfere with nucleic acid metabolism.
Wirkmechanismus
The mechanism of action of 2’-O-Methyl-3’-Methyl-3’-Deoxy-Arabinofuranosyl-Thymine-5’-Phosphate involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid synthesis. This disruption can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other nucleoside analogs such as:
2’-Deoxy-3’-Methyl-3’-Deoxy-Arabinofuranosyl-Thymine-5’-Phosphate: Lacks the 2’-O-methyl group.
2’-O-Methyl-3’-Deoxy-Arabinofuranosyl-Thymine-5’-Phosphate: Lacks the 3’-methyl group.
3’-Methyl-3’-Deoxy-Arabinofuranosyl-Thymine-5’-Phosphate: Lacks the 2’-O-methyl group.
The uniqueness of 2’-O-Methyl-3’-Methyl-3’-Deoxy-Arabinofuranosyl-Thymine-5’-Phosphate lies in its specific methylation pattern, which can confer distinct biological properties and enhance its stability and efficacy in therapeutic applications.
Eigenschaften
Molekularformel |
C12H19N2O8P |
---|---|
Molekulargewicht |
350.26 g/mol |
IUPAC-Name |
[(2S,3R,4R,5R)-4-methoxy-3-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H19N2O8P/c1-6-4-14(12(16)13-10(6)15)11-9(20-3)7(2)8(22-11)5-21-23(17,18)19/h4,7-9,11H,5H2,1-3H3,(H,13,15,16)(H2,17,18,19)/t7-,8-,9-,11-/m1/s1 |
InChI-Schlüssel |
MCXXETKRWYMFCI-TURQNECASA-N |
Isomerische SMILES |
C[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=C(C(=O)NC2=O)C)COP(=O)(O)O |
Kanonische SMILES |
CC1C(OC(C1OC)N2C=C(C(=O)NC2=O)C)COP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.